SRX3207 vs. R788 (Fostamatinib) and IPI-549: In Vivo Tumor Growth Inhibition in LLC Model
SRX3207 demonstrated superior in vivo tumor growth inhibition compared to the selective Syk inhibitor R788 (fostamatinib) and the selective PI3Kγ inhibitor IPI-549 in the Lewis Lung Carcinoma (LLC) syngeneic mouse model [1]. At an oral dose of 10 mg/kg, SRX3207 treatment resulted in a significantly smaller tumor volume relative to either single-agent inhibitor, which showed limited or no significant efficacy as monotherapies in this model [1].
| Evidence Dimension | Tumor Volume Reduction |
|---|---|
| Target Compound Data | Significant reduction vs. control (p<0.001) |
| Comparator Or Baseline | R788 (10 mg/kg) and IPI-549 (10 mg/kg) - limited/no significant reduction |
| Quantified Difference | SRX3207 significantly outperformed both R788 and IPI-549 |
| Conditions | LLC tumors implanted subcutaneously in WT mice; n=5 per group; one-way ANOVA with Tukey's post hoc test |
Why This Matters
This head-to-head in vivo data provides direct evidence that SRX3207's dual-target mechanism translates to superior tumor control, a critical factor for researchers selecting a lead compound for macrophage-targeted immuno-oncology studies.
- [1] Joshi S, Liu KX, Zulcic M, Singh AR, Skola D, Glass CK, et al. Macrophage Syk–PI3Kγ inhibits antitumor immunity: SRX3207, a novel dual Syk–PI3K inhibitory chemotype relieves tumor immunosuppression. Mol Cancer Ther. 2020;19(3):755-764. Figure 6A. View Source
